3,4-Dihydro-2H-1,4-benzoxazin-6-amine
Overview
Description
3,4-Dihydro-2H-1,4-benzoxazin-6-amine is a heterocyclic compound that features a benzene ring fused to an oxazine ring. This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-6-amine typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . One common method is the Mannich reaction, which uses a phenol, an amine, and formaldehyde . Another approach involves the Buchwald–Hartwig cross-coupling between substituted bromobenzenes and various 1,4-benzoxazines .
Industrial Production Methods
Industrial production methods often focus on optimizing yield and purity. Solventless synthesis at melt conditions has been developed to produce large quantities of benzoxazine monomers . This method involves mixing all reactants, heating them above their melting point, and maintaining the reaction stoichiometry using paraformaldehyde .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,4-benzoxazin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, microwave-assistance, and metal-free or solid-state processes . For example, the Mannich reaction uses phenol, an amine, and formaldehyde under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may produce oxo derivatives, while substitution reactions may yield various substituted benzoxazines .
Scientific Research Applications
3,4-Dihydro-2H-1,4-benzoxazin-6-amine has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazin-6-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit hypoxic tumors by downregulating hypoxia-induced genes while exhibiting low toxicity to normoxic cells . Additionally, it acts as an inhibitor of interleukin-1, exhibiting immune and anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,4-benzoxazin-6-ol: This compound has a similar structure but contains a hydroxyl group instead of an amine group.
6-Amino-2H-1,4-benzoxazin-3(4H)-one: This compound features an oxo group at the 3-position.
2,3-Dihydro-1,4-benzoxazines: These compounds are structurally similar but differ in their substitution patterns.
Uniqueness
3,4-Dihydro-2H-1,4-benzoxazin-6-amine is unique due to its specific amine group at the 6-position, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUGDGRIYQQKIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462905 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26011-57-4 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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